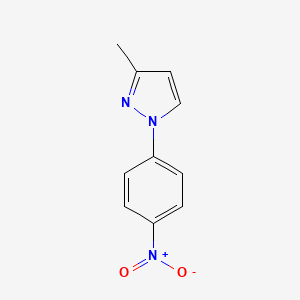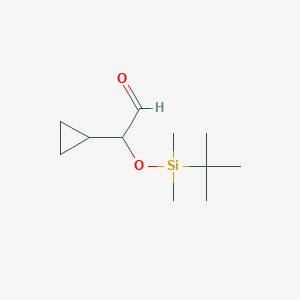
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety linked to an oxadiazole ring. The presence of these functional groups imparts the compound with a range of biological activities, making it a valuable subject of study for potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the dihydroisoquinoline intermediate, which is then coupled with a suitable oxadiazole precursor. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, industrial production would likely incorporate advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of analogs with different substituents on the oxadiazole or dihydroisoquinoline rings.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Biology: Its biological activity makes it a useful tool for studying cellular processes and interactions, particularly in the context of drug discovery and development.
Medicine: The compound has shown promise as a potential therapeutic agent, with studies indicating its efficacy in targeting specific diseases and conditions.
Industry: Beyond its pharmaceutical applications, the compound may also find use in the development of new materials and technologies, such as advanced polymers and catalysts.
Mécanisme D'action
The mechanism by which 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole exerts its effects is complex and involves multiple molecular targets and pathways. The compound is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological outcomes. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds share structural similarities with 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole, including:
- 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-phenyl-1,3,4-oxadiazole
- 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(m-tolyl)-1,3,4-oxadiazole
- 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(o-tolyl)-1,3,4-oxadiazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activity. The presence of the p-tolyl group, in particular, may confer unique pharmacological properties, making it a more effective or selective agent in certain applications. Additionally, the compound’s ability to undergo diverse chemical reactions further enhances its versatility and potential for modification.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-6-8-16(9-7-14)19-21-20-18(23-19)13-22-11-10-15-4-2-3-5-17(15)12-22/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWXJWJHMJGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2622097.png)



![5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2622103.png)


![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2622109.png)
![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2622111.png)
![8'-chloro-1-(2-(4-methoxyphenyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2622112.png)
![3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2622113.png)
